2'-amino-1-benzyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrano ring. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a prevalent moiety in many natural products and drugs .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoles in general can participate in a variety of chemical reactions. For example, the Suzuki–Miyaura coupling reaction can be used to form new carbon-carbon bonds .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological responses . These interactions often result in changes at the molecular level that can affect the function of the target and lead to the observed biological activity.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell growth, decreased hiv infection rates, reduced oxidative stress, inhibited microbial growth, decreased tuberculosis symptoms, improved diabetic conditions, reduced malaria symptoms, and inhibited cholinesterase activity .
Properties
IUPAC Name |
2'-amino-1-benzyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c25-11-17-22(26)32-20-19(29)10-15(13-28)31-21(20)24(17)16-8-4-5-9-18(16)27(23(24)30)12-14-6-2-1-3-7-14/h1-10,28H,12-13,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUJIOGFVSUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(OC5=C4OC(=CC5=O)CO)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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